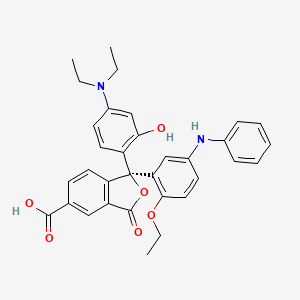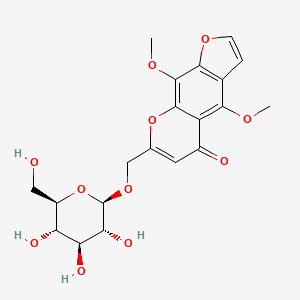
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-Azabicyclo(222)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through intramolecular cyclization reactions.
Bromination and Methoxylation: The introduction of the bromo and methoxy groups can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylated derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted azabicyclo compounds
科学研究应用
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter receptors, particularly nicotinic acetylcholine receptors.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
N-1-Azabicyclo[2.2.2]oct-3-yl-5-bromo-2-fluorobenzamide: Similar structure with a fluorine atom instead of a methoxy group.
N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide: Contains a naphthalene ring instead of a benzamide moiety.
Uniqueness
N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both nicotinic acetylcholine receptors and serotonin receptors sets it apart from other similar compounds .
属性
CAS 编号 |
90183-13-4 |
|---|---|
分子式 |
C15H20BrClN2O2 |
分子量 |
375.69 g/mol |
IUPAC 名称 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-bromo-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O2.ClH/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18;/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19);1H |
InChI 键 |
UIHOLQPRGGGVRV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CN3CCC2CC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


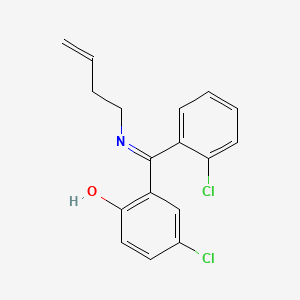
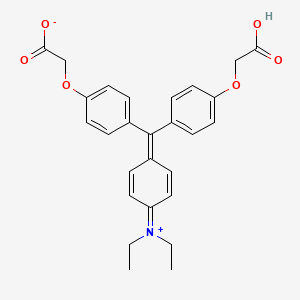



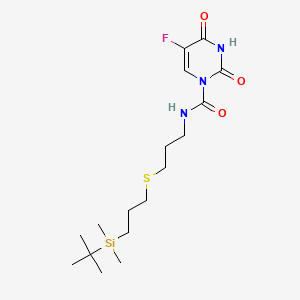

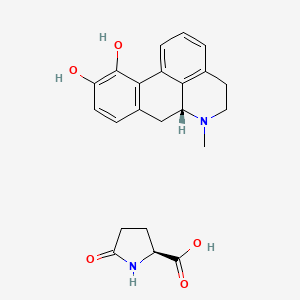
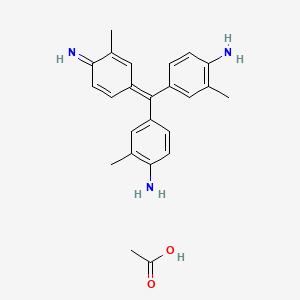
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
